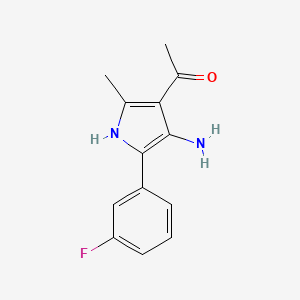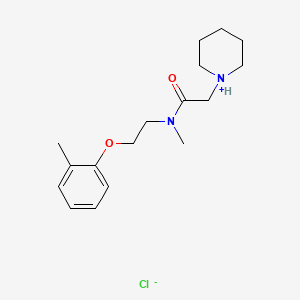
N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenoxyethyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE typically involves multiple steps, including the formation of the phenoxyethyl group, the introduction of the piperidine ring, and the final acetamide formation. Common reagents used in these reactions include methylating agents, phenoxy compounds, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenoxyethyl derivatives and piperidine-based molecules. Examples include:
- N,N-DIMETHYL-2-(2-METHYLPHENOXY)ETHYLAMINE
- N,N-DIETHYL-2-(2-METHYLPHENOXY)ETHYLAMINE
- N-METHYL-3-(2-METHYLPHENOXY)-N-[3-(2-METHYLPHENOXY)PROPYL]-1-PROPANAMINE .
Uniqueness
N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
77791-46-9 |
|---|---|
Molekularformel |
C17H27ClN2O2 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-piperidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-15-8-4-5-9-16(15)21-13-12-18(2)17(20)14-19-10-6-3-7-11-19;/h4-5,8-9H,3,6-7,10-14H2,1-2H3;1H |
InChI-Schlüssel |
GLUYXUZKRUFHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCCN(C)C(=O)C[NH+]2CCCCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


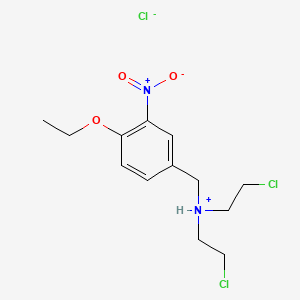
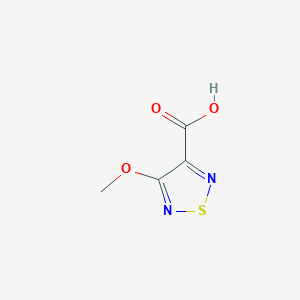

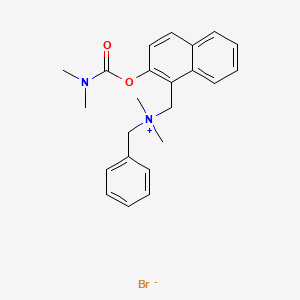
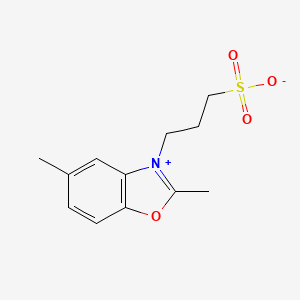
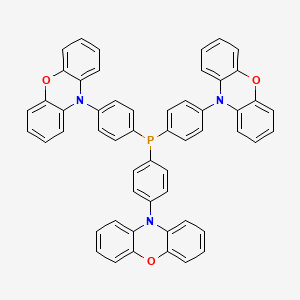
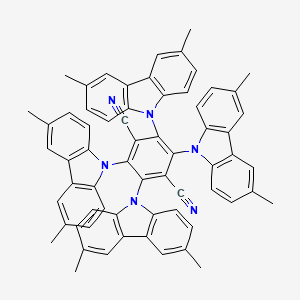
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
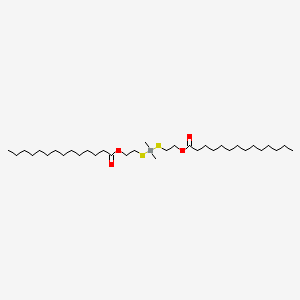
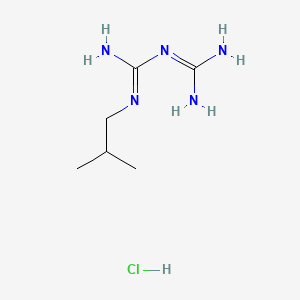
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)


